3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-cyclobutyl-2-propan-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)12-10(13)6-9(11-12)8-4-3-5-8/h6-8,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQIIAGPSZRHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(N1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on available research findings.
- Molecular Formula : C10H16N2O
- Molecular Weight : 180.25 g/mol
- IUPAC Name : 5-Cyclobutyl-2-propan-2-yl-1H-pyrazol-3-one
Synthesis
The synthesis of this compound typically involves cyclization reactions with specific precursors. Common methods include:
-
Cyclization of Cyclobutyl Hydrazine :
- Reacting cyclobutyl hydrazine with isopropyl ketone under controlled conditions.
- Catalysts and specific temperature settings are employed to enhance yield and purity.
-
Industrial Production :
- Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to ensure high purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various biological pathways, potentially resulting in therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing cellular responses.
Biological Activities
Research has indicated several promising biological activities for this compound, including:
- Antimicrobial Activity :
- Antiinflammatory Effects :
- Anticonvulsant Properties :
- Kinase Inhibition :
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table summarizes key structural and functional analogs of 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol, with a focus on substituent variations and their implications:
| Compound Name | CAS Number | Substituents (Positions 1, 3) | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| This compound | 2091592-01-5 | 1: isopropyl; 3: cyclobutyl | C₁₀H₁₆N₂O | 180.25 | Reference compound |
| 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid | 1392516-19-6 | 1: methyl; 3: cyclopentyl | C₁₀H₁₄N₂O₂ | 194.23 | Cyclopentyl (larger ring), carboxylic acid group |
| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 912451-06-0 | 1: methyl; 3: cyclopropyl | C₈H₁₀N₂O₂ | 166.18 | Cyclopropyl (smaller, strained ring), lower MW |
| 5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid | N/A | 1: methyl; 3: isobutyl | C₉H₁₄N₂O₂ | 182.22 | Linear isobutyl substituent (vs. cyclic) |
Key Findings:
The carboxylic acid group in analogs like 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid introduces hydrogen-bonding capacity absent in the hydroxyl group of the reference compound, which may enhance interactions with polar targets .
Synthetic Accessibility: The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example, 3-isopropyl-1H-pyrazol-5-amine (a precursor to similar compounds) is synthesized via refluxing ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with acetic acid . In contrast, the hydroxyl group in this compound may require protective-group strategies to avoid side reactions during synthesis .
Commercial Viability :
- The discontinuation of this compound contrasts with the commercial availability of carboxylic acid derivatives (e.g., 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid), suggesting higher demand or easier synthesis for the latter .
Research Implications and Limitations
- Structural Rigidity vs.
- Biological Relevance: While pyrazole derivatives are known kinase inhibitors or agrochemical intermediates, the hydroxyl group in this compound may limit membrane permeability compared to methyl or carboxylic acid analogs .
- Data Gaps : Melting points, solubility, and biological activity data are absent for the reference compound, limiting direct functional comparisons .
Preparation Methods
General Synthetic Strategy for Pyrazol-5-ol Derivatives
The synthesis of pyrazol-5-ol derivatives typically involves the condensation of hydrazine or substituted hydrazine salts with β-dicarbonyl compounds or their esters under acidic or buffered conditions. This reaction forms the pyrazole ring with a hydroxyl group at the 5-position.
-
- A substituted hydrazine salt (e.g., methyl hydrazine hydrochloride, sulfate)
- A β-dicarbonyl compound or equivalent (e.g., alkyl acetoacetate derivatives)
-
- Acidic medium (e.g., acetic acid, hydrochloric acid)
- Solvents such as water, ethanol, or methanol
- Temperature range typically between 25°C to 100°C
- Reaction times vary from several hours to a day
This general approach is adaptable to various substituents on the pyrazole ring, including cycloalkyl and isopropyl groups.
Specific Preparation Method for 3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol
While direct literature specifically naming this compound is scarce, analogous synthetic methods for structurally similar pyrazol-5-ol compounds provide a reliable blueprint. The preparation involves:
Step 1: Preparation of the β-Dicarbonyl Precursor
- Synthesize or procure an appropriate β-dicarbonyl compound bearing the cyclobutyl substituent at the 3-position. For example, cyclobutyl-substituted acetoacetate esters.
Step 2: Condensation with Isopropyl Hydrazine or Salt
- React the β-dicarbonyl compound with isopropyl hydrazine or its salt under acidic conditions.
- Acidic media can be acetic acid or hydrochloric acid in aqueous or alcoholic solvents.
- Reaction temperature is maintained between 25°C and 85°C.
- Reaction time typically ranges from 12 to 24 hours.
Step 3: Work-up and Purification
- Extract the reaction mixture with an organic solvent such as ethyl acetate.
- Wash the organic layers with water and brine.
- Evaporate solvents under reduced pressure.
- Purify the residue by recrystallization or washing with hexane to obtain the pure pyrazol-5-ol compound.
Example Protocol (Adapted from Related Pyrazol-5-ol Syntheses)
| Step | Reagents & Conditions | Details |
|---|---|---|
| 1 | Cyclobutyl acetoacetate derivative + Isopropyl hydrazine salt | Mix equimolar amounts in acetic acid and water mixture (e.g., 2.5 mL acetic acid + 3 mL water) |
| 2 | Heating | Stir at 85°C for 24 hours |
| 3 | Extraction | Extract with ethyl acetate (2 x 20 mL) |
| 4 | Washing | Wash combined organic layers with water and brine (20 mL each) |
| 5 | Concentration & Purification | Evaporate solvents, wash residue with hexane (10 mL) |
| 6 | Product | Obtain this compound as white solid |
Research Findings and Optimization Notes
Safety and Environmental Considerations:
The use of substituted hydrazine salts (such as isopropyl hydrazine salts) is preferred over free hydrazine due to toxicity and handling concerns. Acidic media and mild temperatures improve reaction safety and yield.Reaction Medium:
The choice of acid and solvent affects yield and purity. Acetic acid-water mixtures have proven effective, but hydrochloric acid or sulfuric acid in alcoholic solvents may also be employed.pH Control:
Buffering agents like sodium acetate or potassium acetate can be added to maintain pH between 2.5 and 8, optimizing condensation efficiency.Yield and Purity:
Reported yields for similar pyrazol-5-ol compounds range from moderate to high (30-70%) depending on substituents and reaction conditions.Scalability:
The described methods are amenable to scale-up for industrial applications, offering a balance of safety, cost-effectiveness, and environmental compliance.
Comparative Table of Preparation Parameters for Pyrazol-5-ol Derivatives
| Parameter | Typical Range/Choice | Impact on Synthesis |
|---|---|---|
| Hydrazine derivative | Isopropyl hydrazine salt (hydrochloride, sulfate) | Influences substitution pattern and safety |
| β-Dicarbonyl compound | Cyclobutyl acetoacetate or ester derivative | Determines 3-position substituent |
| Acid medium | Acetic acid, HCl, H2SO4 | Catalyzes ring closure, affects reaction rate |
| Solvent | Water, ethanol, methanol | Solubility and reaction environment |
| Temperature | 25°C to 100°C (commonly 85°C) | Reaction kinetics and product stability |
| Reaction time | 12 to 24 hours | Completion of condensation |
| pH | 2.5 to 8 (buffered or unbuffered) | Optimizes reaction efficiency |
| Work-up solvents | Ethyl acetate, hexane | Extraction and purification |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with β-diketones or β-keto esters. For example, analogous pyrazole derivatives are synthesized via nucleophilic substitution using K₂CO₃ as a base catalyst in refluxing xylene or toluene . Optimization includes adjusting solvent polarity (e.g., switching from xylene to DMF for higher yields) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification often employs recrystallization from methanol or column chromatography .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen bonding and torsional angles are analyzed to confirm stereochemistry. For example, pyrazole rings in related compounds exhibit planar geometry with bond lengths of 1.35–1.40 Å for C–N, consistent with aromaticity . Discrepancies between experimental and computational bond lengths (e.g., >0.02 Å) may indicate refinement errors or dynamic disorder .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC assays) against Gram-positive/negative bacteria . For anti-inflammatory potential, COX-1/2 inhibition assays are performed using spectrophotometric monitoring of prostaglandin conversion . Positive controls (e.g., phenylbutazone) and dose-response curves (IC₅₀ calculations) are critical for reliability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between spectral data and crystallographic results for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes. Discrepancies in proton environments (e.g., downfield shifts in experimental vs. theoretical NMR) may arise from solvent effects or crystal packing forces. Molecular dynamics simulations can model solvation or crystal lattice interactions to reconcile differences .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer : Chiral HPLC with amylose-based columns separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., L-proline) can enforce stereocontrol during cyclobutyl group formation. For example, enantioselective [2+2] cycloadditions with TiCl₄ catalysts yield cyclobutane derivatives with >90% ee .
Q. How do steric effects from the cyclobutyl and isopropyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky cyclobutyl group hinders Suzuki-Miyaura coupling at the pyrazole C-4 position. Palladium catalysts with large ligands (e.g., XPhos) enhance steric tolerance. Computational studies (e.g., steric maps using SambVca) quantify ligand crowding, guiding catalyst selection .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between enzymatic assays and cell-based studies?
- Methodological Answer : Discrepancies may arise from poor membrane permeability or off-target effects. Use parallel artificial membrane permeability assays (PAMPA) to evaluate cellular uptake. Validate target engagement via thermal shift assays (TSA) or CRISPR knockouts. For example, a pyrazole derivative showed COX-2 inhibition in vitro but no effect in macrophages due to efflux pump activity .
Key Recommendations
- Experimental Design : Include negative controls (e.g., solvent-only) in bioassays to rule out nonspecific effects .
- Data Validation : Cross-validate crystallographic data with spectroscopic methods (e.g., comparing XRD bond lengths to DFT-optimized structures) .
- Advanced Techniques : Use cryo-EM for dynamic structural analysis if crystals are unstable at ambient conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
